molecular formula C11H11ClN2 B13870388 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole

3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole

Cat. No.: B13870388
M. Wt: 206.67 g/mol
InChI Key: CYSCLTYBWLSUCH-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a 3-chlorophenyl group and an ethyl group in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with ethylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole compound. The reaction conditions often involve the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    3-chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

    1-(3-chlorophenyl)-2-(methylamino)-1-propanone: Another compound with a 3-chlorophenyl group, used as a psychoactive substance.

Uniqueness

3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole is unique due to its specific substitution pattern and the presence of both a chlorophenyl and an ethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-ethyl-1H-pyrazole

InChI

InChI=1S/C11H11ClN2/c1-2-10-7-11(14-13-10)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14)

InChI Key

CYSCLTYBWLSUCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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